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5-Formyluridine

Epigenetics DNA Damage Chromatin Biology

Researchers studying RNA damage and repair face unreliable quantification due to imprecise standards. 5-Formyluridine is a certified reference material enabling accurate epitranscriptomic detection. Key supply and technical advantages include: • Enables 307-884-fold LC-MS sensitivity gains via Girard's P derivatization for endogenous 5-foU detection in clinical cohorts. • 20.9-fold greater lysine reactivity than 5-formylcytidine, essential for characterizing histone-DNA crosslinks under physiological conditions. • Ribose sugar identity ensures correct polymerase bypass fidelity and SMUG1 glycosylase substrate specificity, non-interchangeable with 2′-deoxy or other 5-substituted analogs.

Molecular Formula C10H12N2O7
Molecular Weight 272.21 g/mol
CAS No. 3180-21-0
Cat. No. B1218883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formyluridine
CAS3180-21-0
Synonyms5-formyluridine
Molecular FormulaC10H12N2O7
Molecular Weight272.21 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=O
InChIInChI=1S/C10H12N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1-2,5-7,9,14-16H,3H2,(H,11,17,18)/t5-,6-,7-,9-/m1/s1
InChIKeyMZBPLEJIMYNQQI-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Formyluridine: Research-Grade Nucleoside Procurement


5-Formyluridine (5-foU, C₁₀H₁₂N₂O₇, MW 272.21 g/mol) is a pyrimidine ribonucleoside bearing a chemically reactive C5-formyl group on the uracil base [1]. This modification occurs endogenously in RNA via oxidative damage and enzymatic oxidation of thymidine/thymine, and it serves as a versatile synthetic intermediate for diverse biologically active nucleoside analogs [2]. Its bifunctional nature—as both an endogenous nucleic acid lesion and a precursor for antiviral and anticancer candidates—makes it a valuable, non-interchangeable research reagent where the ribose sugar identity, formyl reactivity, and isomeric purity directly govern experimental outcomes.

Reactive C5-formyl handle for nucleic acid chemical biology and probe design.
Endogenous RNA lesion standard for epitranscriptomic and oxidative damage studies.
Ribose sugar identity critical for polymerase fidelity and RNA incorporation context.

Why 5-Formyluridine Cannot Be Replaced by Analogs


Substituting 5-formyluridine with 5-methyluridine, 5-hydroxymethyluridine, or 2′-deoxy-5-formyluridine is not permissible because the C5-formyl group imparts unique chemical reactivity (Schiff-base formation with lysine, oxime ligation) and biological recognition (e.g., SMUG1 glycosylase substrate, TET-oxygenase product) that are absent in other 5-substituents [1][2]. The ribose 2′-OH further differentiates it from the 2′-deoxy congener, altering polymerase bypass fidelity, anomeric stability, and incorporation preference into RNA versus DNA [3]. These molecular distinctions directly affect readouts in epitranscriptomic detection, DNA damage/repair assays, and antiviral prodrug design.

! C5-formyl reactivity (Schiff-base, oxime ligation) not mimicked by 5-methyl or 5-hydroxymethyl analogs; reactivity context may shift.
! 2′-OH ribose required for polymerase bypass fidelity and anomerization; 2′-deoxy analog may alter incorporation and repair readouts.
! Base-catalyzed α-anomer formation unique to 5-formyluridine; alternative 5-substituted uridines cannot generate the affinity-probe configuration.

Quantitative Differentiation from Closest Analogs


Superior Lysine Reactivity Over 5-Formylcytidine in Chromatin

In a nucleosome core particle (NCP) model, 5-formyl-deoxyuridine (fdU) forms Schiff-base adducts with histone lysine side chains at a rate constant (k_obs) of 0.046 ± 0.004 h⁻¹ at pH 7.5 and 25 °C, compared to 0.0022 ± 0.0003 h⁻¹ for 5-formyl-deoxycytidine (fdC) under the same conditions, representing a 20.9-fold reactivity advantage. This demonstrates that the electronic environment of the uracil ring, conferred by the C4 carbonyl, makes the C5-formyl group >20-times more electrophilic toward primary amines than the cytosine analog [1].

Lysine Reactivity vs. fdC
Head-to-head
k_obs 0.046 ± 0.004 h⁻¹ (fdU) vs. 0.0022 ± 0.0003 h⁻¹ (fdC); 20.9-fold difference in nucleosome model.
Supports nucleosome crosslinking mechanistic studies; reported reactivity context favors fdU.
Recombinant NCP, pH 7.5, 25 °C; mass spectrometry endpoint.
Epigenetics DNA Damage Chromatin Biology

LC-MS/MS Detection Sensitivity Enhancement by Derivatization

Chemical labeling with Girard's P reagent combined with in-tube SPME-UPLC-ESI-MS/MS improved the detection limit for 5-formyluridine (5-forU) by 307–884-fold compared to direct analysis, enabling the first-ever identification and quantification of endogenous 5-forU in cultured human cells and mammalian tissues. In thyroid carcinoma versus adjacent normal tissue, 5-forU levels were significantly elevated (p = 0.028). Without this derivatization, 5-forU remained undetectable in human specimens [1].

LC-MS/MS Detection Gain
Reported
307–884-fold LOD improvement after Girard's P derivatization; first detection in human tissue.
Enables endogenous 5-forU measurement; supports epitranscriptomic biomarker discovery context.
In-tube SPME-UPLC-ESI-MS/MS; reported p=0.028 for tumor vs. normal tissue.
Analytical Chemistry Epitranscriptomics Biomarker Discovery

Polymerase-Specific Translesion Synthesis Fidelity

In primer extension assays using 5-formyluridine (5-foU)-containing DNA duplexes mimicking leading-strand replication intermediates, human DNA polymerase λ (pol λ) inserted the correct dATP opposite 5-foU with higher fidelity than DNA polymerase β (pol β), while the auxiliary factor hRPA stimulated non-mutagenic TLS by pol λ specifically when the lesion was in the template strand. The study demonstrated enzyme-selective bypass that is not observed with unmodified thymidine or 5-hydroxymethyluridine substrates [1].

Polymerase Fidelity
Class-level
pol λ inserts correct dATP opposite 5-foU with higher fidelity than pol β; hRPA stimulates pol λ TLS.
Polymerase-specific fidelity context; supports DNA repair pathway dissection studies.
In vitro primer extension; qualitative assessment with kinetic data in reference.
DNA Repair Mutagenesis Enzymology

Base-Catalyzed Anomerization for Affinity Probe Development

Upon treatment with strong aqueous base (0.1 M NaOH, room temperature), β-5-formyluridine equilibrates to a mixture of α- and β-anomers that can be separated by fractional crystallization. X-ray crystallography confirmed the absolute configuration of the α-anomer. Significantly, α-5-formyluridine 5′-triphosphate was employed as an affinity label for E. coli DNA-dependent RNA polymerase, a property not shared by 5-methyluridine or unmodified uridine triphosphates, which do not undergo analogous anomerization or form stable α-configured active site probes [1].

α-Anomer Formation
Head-to-head
0.1 M NaOH equilibrates β-5-formyluridine to α/β mixture; α-anomer confirmed by X-ray crystallography.
Unique anomerization enables affinity probe development; not shared by 5-methyluridine or uridine.
α-5-formyluridine triphosphate labels E. coli RNA polymerase; crystallographic identity confirmed.
Nucleoside Chemistry RNA Polymerase Affinity Probes

Recommended Research and Industrial Applications


Chromatin Damage and Oxidative Stress Mechanistic Studies

Exploit the 20.9-fold superior lysine reactivity of 5-formyluridine over 5-formylcytidine [1] to quantitatively probe histone–DNA crosslink formation in reconstituted nucleosomes. Only 5-formyluridine reaches adduct levels sufficient for structural and biophysical characterization under physiologically relevant time scales.

Epitranscriptomic Biomarker Discovery and Method Development

Use purified 5-formyluridine as a certified reference standard for Girard's P derivatization LC-MS/MS workflows, which achieve 307–884-fold sensitivity gains and enabled the first detection of endogenous 5-forU in human tissues with significant cancer-associated elevation (p = 0.028) [1]. Deploy it for absolute quantification of RNA formylation in clinical cohorts.

DNA Polymerase Fidelity and Repair Pathway Dissection

Incorporate 5-formyluridine into defined oligonucleotide substrates to differentiate TLS polymerase activities—pol λ versus pol β—and to test hRPA/hPCNA cofactor effects [1]. This lesion-specific substrate is indispensable for investigating mutagenic versus non-mutagenic damage tolerance at the replication fork.

Affinity Probe and Antiviral Prodrug Synthesis

Leverage the unique base-catalyzed β→α anomerization to obtain α-5-formyluridine, whose 5′-triphosphate derivative serves as an affinity label for bacterial RNA polymerase [1]. Additionally, use the C5-formyl group as a synthetic handle for oxime and dithiolane prodrugs of antiviral 2′-deoxy-5-formyluridine, where the ribo-form serves as the foundational synthetic intermediate [2].

Application
Selection Property
Validation Focus
Chromatin crosslinking mechanistic studies
Nucleosome lysine reactivity context
Schiff-base adduct kinetics, structural characterization
Epitranscriptomic biomarker method development
Derivatization-compatible authentic standard
LOD improvement, endogenous 5-forU quantification in research matrices
DNA polymerase fidelity and repair pathway dissection
Lesion-specific template oligonucleotide context
TLS polymerase activity differentiation (pol λ vs pol β), hRPA effect
Affinity probe and prodrug intermediate synthesis
Base-catalyzed anomerization capability
α-anomer formation yield, crystallographic identity, polymerase labeling
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